![molecular formula C12H11ClO2 B14446164 (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one CAS No. 79513-12-5](/img/structure/B14446164.png)
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable oxolanone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
- (5R)-3-[(2-Fluorophenyl)methylidene]-5-methyloxolan-2-one
- (5R)-3-[(2-Methylphenyl)methylidene]-5-methyloxolan-2-one
Uniqueness
What sets (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one apart from similar compounds is its specific chlorophenyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
79513-12-5 |
|---|---|
Molekularformel |
C12H11ClO2 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
(5R)-3-[(2-chlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H11ClO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ARNUGWNXJVCAHE-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Kanonische SMILES |
CC1CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
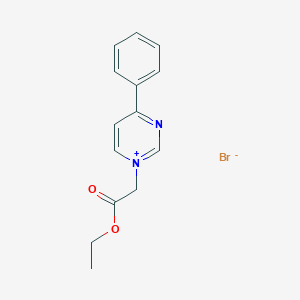
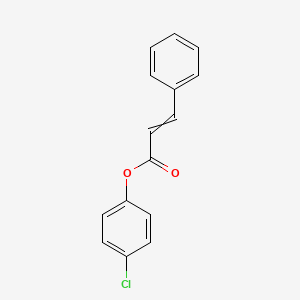
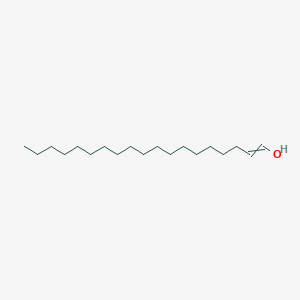

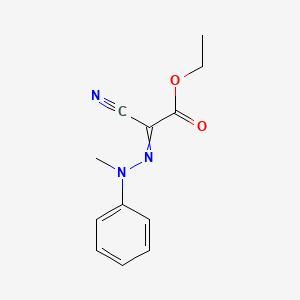
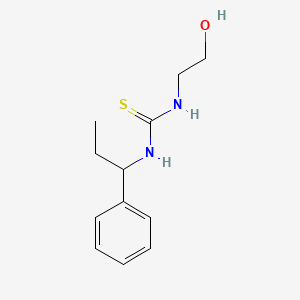
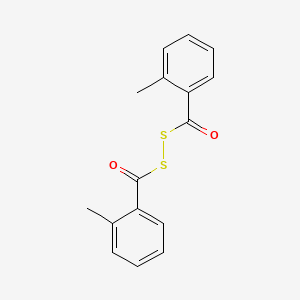

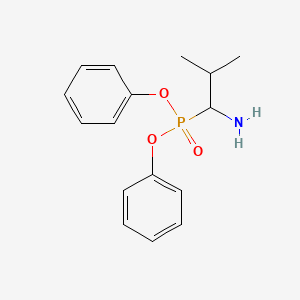

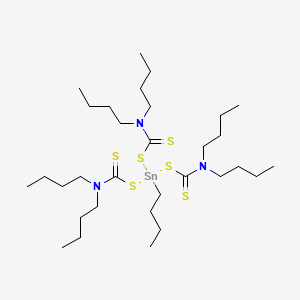
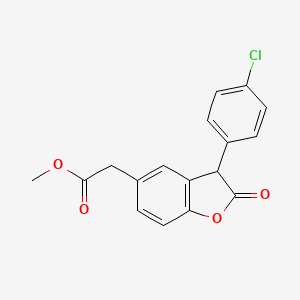
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
